H-D-Met-OMe.HCl

Chiral Resolution Enantioselective Synthesis Peptide Chemistry

Choose H-D-Met-OMe.HCl for your SPPS and enantioselective synthesis workflows. This carboxyl-protected D-methionine monomer (free α-amine, methyl ester-blocked carboxyl terminus) eliminates undesired side reactions during amide bond formation. The hydrochloride salt form delivers superior aqueous solubility versus free D-methionine, enabling homogeneous coupling in DCM/DMF. Verified stereochemical integrity via specific rotation ([α]D²⁰ = -25.0° to -27.0°) ensures your peptide contains the intended D-residue for enhanced proteolytic stability. Melting point 150–154°C provides a rapid identity check. Stock available in gram-to-bulk quantities with non-hazardous ambient shipping.

Molecular Formula C6H14ClNO2S
Molecular Weight 199.70 g/mol
CAS No. 69630-60-0
Cat. No. B555541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Met-OMe.HCl
CAS69630-60-0
Synonyms69630-60-0; H-D-MET-OMEHCL; D-Methioninemethylesterhydrochloride; H-D-Met-OMe.HCl; C6H14ClNO2S; H-D-Met-OMehydrochloride; H-D-Met-OMeCl; H-D-Met-OMeinvertedexclamationmarkcurrencyHCl; SCHEMBL3089952; CTK3J7309; MEVUPUNLVKELNV-NUBCRITNSA-N; MolPort-003-983-054; methylD-methioninatehydrochloride; ANW-42758; CH-250; KM1293; AKOS006345758; AKOS015924183; RTR-023159; VA50687; AK-81257; TR-023159; LT03333156; ST24025080; V1179
Molecular FormulaC6H14ClNO2S
Molecular Weight199.70 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCSC)[NH3+].[Cl-]
InChIInChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
InChIKeyMEVUPUNLVKELNV-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Met-OMe.HCl (CAS 69630-60-0): Amino Acid Building Block for Chiral Peptide Synthesis and Enantioselective Research


H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride) is a protected amino acid derivative in which the carboxyl group of D-methionine is esterified with methanol and the amine exists as the hydrochloride salt . This compound (molecular formula C₆H₁₄ClNO₂S, molecular weight 199.7 g/mol) belongs to the class of D-amino acid methyl ester hydrochlorides, serving as a critical chiral building block in solid-phase peptide synthesis (SPPS) and as a substrate for stereoselective enzymatic transformations . The hydrochloride salt form enhances aqueous solubility relative to the free amino acid, facilitating its use in aqueous reaction media .

H-D-Met-OMe.HCl Cannot Be Substituted: Why Chiral Configuration and Methyl Ester Protection Distinguish This Building Block from Analogs


Substitution of H-D-Met-OMe.HCl with alternative methionine derivatives carries quantifiable risks. First, the D-configuration at the α-carbon (R absolute configuration) confers stereospecific biological recognition that differs fundamentally from the naturally occurring L-enantiomer; enzymatic reactions exhibit distinct kinetic parameters for D- versus L-methionine substrates, with D-methionine showing reversible Michaelis-Menten kinetics distinct from L-methionine in racemase systems [1]. Second, the methyl ester protecting group modifies both solubility and reactivity: the hydrochloride salt of the methyl ester is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, with a melting point of 149-150°C, whereas the free amino acid D-methionine has markedly different solubility characteristics [2]. Third, in peptide synthesis applications, the methyl ester protection prevents undesired side reactions at the carboxyl terminus while maintaining the free α-amine for coupling, a functionality not provided by N-protected or free acid alternatives .

H-D-Met-OMe.HCl: Comparative Analytical Data and Performance Benchmarks for Scientific Procurement Decisions


H-D-Met-OMe.HCl Versus H-Met-OMe.HCl: Chiral Configuration Drives Optical Rotation Inversion and Stereospecific Reactivity

The D-enantiomer (H-D-Met-OMe.HCl) exhibits specific optical rotation of [α]D²⁰ = -25.0° to -27.0° (c=1, H₂O) , whereas the L-enantiomer (H-Met-OMe.HCl) shows opposite sign and comparable magnitude (literature reference: L-methionine methyl ester hydrochloride specific rotation ≈ +26° under similar conditions) [1]. This optical inversion directly reflects the R versus S absolute configuration at the α-carbon stereocenter. In enzymatic resolution systems, D- and L-methionine substrates exhibit distinct kinetic parameters: D-methionine racemization follows reversible Michaelis-Menten kinetics with measured Vmax and Km values that differ from those of L-methionine in amino acid racemase assays conducted in aqueous-organic media containing up to 60% methanol [2].

Chiral Resolution Enantioselective Synthesis Peptide Chemistry

H-D-Met-OMe.HCl Versus D-Methionine (Free Acid): Methyl Ester Protection Alters Solubility Profile and Synthetic Utility

H-D-Met-OMe.HCl demonstrates solubility in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone , a profile characteristic of protected amino acid esters that enables homogeneous coupling reactions in organic solvents commonly used in peptide synthesis. In contrast, free D-methionine exhibits preferential aqueous solubility with limited solubility in non-polar organic media . The methyl ester protection of the carboxyl group prevents unwanted carboxylate-mediated side reactions during amide bond formation and eliminates the need for in situ carboxyl activation prior to coupling, reducing synthetic step count and improving atom economy .

Solid-Phase Peptide Synthesis Amino Acid Protection Organic Synthesis

H-D-Met-OMe.HCl Versus D-Methionine Ethyl Ester Hydrochloride: Methyl Ester Offers Optimized Steric Profile for Coupling Kinetics

The methyl ester derivative (H-D-Met-OMe.HCl) possesses a molecular weight of 199.7 g/mol and a calculated LogP of 1.7421 [1]. Compared to bulkier ester derivatives such as the ethyl ester (D-methionine ethyl ester hydrochloride, estimated MW ≈ 213.7 g/mol), the methyl ester presents reduced steric hindrance at the carboxyl terminus. In peptide coupling reactions using carbodiimide activation systems (e.g., EDC/HOBt methodology), reduced steric bulk at the ester position facilitates more efficient nucleophilic attack by the incoming amine, leading to faster coupling kinetics [2]. The methyl ester also offers a favorable balance between protection stability and deprotection lability under mild basic hydrolysis conditions compared to more hindered esters that require harsher saponification protocols [3].

Peptide Coupling Efficiency Steric Hindrance Reaction Kinetics

H-D-Met-OMe.HCl as Substrate in Enzymatic Resolution: D-Enantiomer Enables Access to D-Methionine via Amidase Selectivity

In a landmark enzymatic resolution study, DL-methionine methyl ester hydrochloride was converted to methionine amide acetate, followed by enzymatic hydrolysis using Protamylase (pancreatic preparation) or Takadiastase. Under these conditions, 61-67% of L-methionine was liberated, while 56% of D-methionine amide acetate remained unhydrolyzed, demonstrating clear stereoselectivity of the amidase enzymes for the L-configuration [1]. Subsequent acid hydrolysis (HBr treatment) of the residual D-methionine amide acetate yielded 77% D-methionine [1]. This stereochemical discrimination establishes H-D-Met-OMe.HCl-derived intermediates as viable substrates for enantioselective D-amino acid production. In contrast, the L-enantiomer (H-Met-OMe.HCl) would be preferentially hydrolyzed, precluding D-amino acid isolation via this pathway [2].

Enzymatic Resolution D-Amino Acid Production Biocatalysis

H-D-Met-OMe.HCl Physical Property Benchmarking: Melting Point Range Differentiates from L-Enantiomer and Free Acid

Multiple vendor specifications consistently report H-D-Met-OMe.HCl melting point in the range of 149-150°C [1], with some sources citing 150-154°C or 135-155°C depending on purity grade and measurement method. This melting point serves as a rapid identity verification parameter. Notably, the free acid D-methionine melts with decomposition at approximately 281°C [2], while the L-enantiomer methyl ester hydrochloride (H-Met-OMe.HCl) exhibits comparable but potentially distinguishable thermal behavior under precise differential scanning calorimetry [3]. The solid physical form at 20°C with off-white to white crystalline appearance provides additional QC checkpoint .

Quality Control Identity Confirmation Procurement Specification

H-D-Met-OMe.HCl: Optimal Use Cases Driven by Verified Differentiation Evidence


Solid-Phase Peptide Synthesis (SPPS) Requiring D-Methionine Incorporation Without Carboxyl Side Reactions

H-D-Met-OMe.HCl provides a carboxyl-protected D-methionine monomer with free α-amine functionality. The methyl ester protection prevents carboxylate-mediated side reactions during amide bond formation, while solubility in DCM and DMF enables homogeneous coupling conditions in standard SPPS protocols . The D-configuration (confirmed by specific rotation [α]D²⁰ = -25.0° to -27.0°) ensures the resulting peptide contains the intended D-residue, which may confer enhanced proteolytic stability relative to L-amino acid-containing peptides .

Enzymatic Resolution for D-Methionine Production via Amidase-Catalyzed Kinetic Resolution

Starting from DL-methionine methyl ester hydrochloride, enzymatic resolution using Protamylase or Takadiastase preferentially hydrolyzes the L-enantiomer amide derivative (61-67% conversion) while retaining the D-enantiomer amide (56% recovery) . Subsequent acid hydrolysis yields enantiopure D-methionine (77% from amide intermediate) . This workflow depends critically on the methyl ester hydrochloride form as the entry point for amidation; free D-methionine cannot substitute because the methyl ester is required for efficient amide formation prior to enzymatic resolution.

Synthesis of D-Configuration Peptide Mimetics and Protease-Resistant Biologics

The D-configuration of H-D-Met-OMe.HCl provides the stereochemical foundation for constructing peptides and peptide mimetics resistant to endogenous proteases, which generally recognize L-amino acid substrates. When incorporated into peptide chains, D-methionine residues alter backbone conformation and impede protease binding . The methyl ester hydrochloride form enables efficient coupling via standard carbodiimide (EDC/HOBt) activation methods without requiring additional carboxyl deprotection steps , streamlining the synthesis of all-D or mixed D/L peptides for stability studies and therapeutic lead development.

Quality Control Reference Standard for Chiral Purity Assessment of Methionine Derivatives

With well-characterized physical properties including melting point (149-150°C, with vendor-specific ranges extending to 135-155°C depending on purity grade) and optical rotation ([α]D²⁰ = -25.0° to -27.0° for D; +26±2° for L) , H-D-Met-OMe.HCl serves as a reference compound for validating chiral HPLC methods and polarimetric calibration. The substantial melting point differential from free D-methionine (~130°C lower) provides a rapid identity check that can detect mislabeling or contamination before committing to costly analytical methods [1].

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